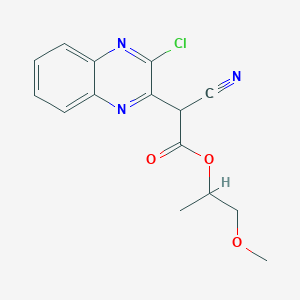
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate is a complex organic compound that features a quinoxaline ring substituted with a chlorine atom, a cyano group, and an ester moiety
Preparation Methods
The synthesis of 1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by condensing o-phenylenediamine with a suitable dicarbonyl compound.
Introduction of the Chlorine Atom: Chlorination of the quinoxaline ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Cyano Group Addition: The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide or similar reagents.
Esterification: The final step involves esterification with 1-methoxypropan-2-ol under acidic conditions to yield the desired compound.
Chemical Reactions Analysis
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The cyano group and the ester moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
1-Methoxypropan-2-yl (3-chloroquinoxalin-2-yl)(cyano)acetate can be compared with other quinoxaline derivatives, such as:
3-Chloroquinoxaline-2-carboxylic acid: Lacks the ester and cyano groups, making it less versatile in chemical reactions.
2-Cyanoquinoxaline: Lacks the chlorine and ester groups, affecting its reactivity and applications.
1-Methoxypropan-2-yl quinoxaline-2-carboxylate: Lacks the chlorine and cyano groups, altering its biological activity.
The unique combination of functional groups in this compound makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14ClN3O3 |
|---|---|
Molecular Weight |
319.74 g/mol |
IUPAC Name |
1-methoxypropan-2-yl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C15H14ClN3O3/c1-9(8-21-2)22-15(20)10(7-17)13-14(16)19-12-6-4-3-5-11(12)18-13/h3-6,9-10H,8H2,1-2H3 |
InChI Key |
DYISXYHGGZUTHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















